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Compound of Interest

Compound Name: Cobimetinib

Cat. No.: B612205 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Cobimetinib, marketed under the brand name Cotellic, is a potent and selective small-

molecule inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling

pathway.[1][2][3] This document provides an in-depth overview of its chemical structure,

physicochemical properties, pharmacokinetics, and the experimental methodologies used for

its characterization.

Chemical Identity and Physicochemical Properties
Cobimetinib is an orally active, reversible inhibitor of mitogen-activated protein kinase kinase 1

(MAP2K1 or MEK1).[1][3] It is classified as an N-acylazetidine, a tertiary alcohol, an aromatic

amine, and an organoiodine compound.[1] The drug is often administered as a fumarate salt.[4]

[5]
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Identifier Value

IUPAC Name

(S)-[3,4-Difluoro-2-(2-fluoro-4-

iodophenylamino)phenyl] [3-hydroxy-3-

(piperidin-2-yl)azetidin-1-yl] methanone[6]

CAS Number 934660-93-2[1][6]

Chemical Formula C₂₁H₂₁F₃IN₃O₂[1][6]

Molecular Weight 531.3 g/mol [1]

Synonyms GDC-0973, XL518, RG7420[1][3][7]

Physicochemical Properties
Cobimetinib is a white to off-white solid that exhibits pH-dependent solubility.[4][8] Its solubility

in aqueous media increases as the pH decreases.[8]

Property Value Source

Water Solubility
< 1 mg/mL (insoluble or slightly

soluble)
[7]

Ethanol Solubility
44 mg/mL (Sonication

recommended)
[7]

DMSO Solubility 100 mg/mL [9]

logP 3.35 [3]

pKa (Strongest Acidic) 13.37 [3]

pKa (Strongest Basic) 9.76 [3]

Mechanism of Action and Signaling Pathway
Cobimetinib is a selective, reversible, allosteric inhibitor of MEK1 and MEK2.[1][2][4] MEK

proteins are threonine-tyrosine kinases that are central components of the RAS/RAF/MEK/ERK

pathway, which is crucial for regulating cellular proliferation and survival.[3][10]
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In many cancers, particularly melanoma, mutations in the BRAF gene (such as BRAF V600E or

V600K) lead to constitutive activation of the BRAF protein and, consequently, the entire

downstream MAPK pathway.[2][10] This aberrant signaling drives uncontrolled tumor cell

growth.[1]

Cobimetinib binds to an allosteric site on MEK1/2, stabilizing the kinase in an inactive

conformation.[11] This action prevents the phosphorylation and activation of the downstream

effector kinases, ERK1 and ERK2.[11] By inhibiting ERK1/2 activation, cobimetinib effectively

blocks the transduction of proliferative signals to the nucleus, leading to a decrease in tumor

cell proliferation and the induction of apoptosis.[7][11][12]

Due to acquired resistance to BRAF inhibitors through the reactivation of the MAPK pathway,

cobimetinib is often used in combination with a BRAF inhibitor like vemurafenib.[3] This dual

inhibition at different points in the pathway leads to a more comprehensive and durable

suppression of oncogenic signaling, resulting in enhanced antitumor responses.[2][3][13]
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Cobimetinib inhibits the MAPK signaling pathway by targeting MEK1/2.

Pharmacokinetic Properties
Cobimetinib exhibits linear pharmacokinetics over a dose range of 3.5 to 100 mg.[10][13]
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Parameter Description Value

Absorption

Bioavailability: 46% in healthy

subjects.[10][13] Tmax (Time

to Peak Plasma

Concentration): 2.4 hours.[10]

A high-fat meal does not affect

exposure.[3][14]

Distribution

Apparent Volume of

Distribution (Vd): 806 L.[3]

Protein Binding: 95% bound to

human plasma proteins.[3][13]

Metabolism

Primarily metabolized via

CYP3A oxidation and UGT2B7

glucuronidation.[3][10][13] No

major active metabolites are

formed.[3]

Elimination

Route of Elimination: 76%

recovered in feces (6.6% as

unchanged drug) and 17.8% in

urine (1.6% as unchanged

drug).[3][10][13] Mean

Elimination Half-Life (t₁/₂): 44

hours.[3][10] Apparent

Clearance (CL/F): 13.8 L/h.[3]

Experimental Protocols and Methodologies
The characterization of cobimetinib's activity involves various in vitro and in vivo assays.

Below are descriptions of the general methodologies employed.

MEK1 Kinase Inhibition Assay
The potency of cobimetinib as a MEK1 inhibitor is typically determined using a biochemical

kinase assay.
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Objective: To quantify the concentration of cobimetinib required to inhibit 50% of MEK1

enzymatic activity (IC₅₀).

General Protocol:

Reagents: Recombinant active MEK1 enzyme, a kinase-dead form of ERK as a substrate,

and ATP.

Procedure: The MEK1 enzyme is incubated with varying concentrations of cobimetinib.

The kinase reaction is initiated by adding the ERK substrate and ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The amount of phosphorylated ERK (p-ERK), the product of the reaction, is quantified. This

is often done using methods like ELISA with a p-ERK specific antibody or radio-labeled ATP.

Data Analysis: The percentage of inhibition at each cobimetinib concentration is calculated

relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data

to a dose-response curve. Cobimetinib has been shown to be a potent MEK1 inhibitor with

an IC₅₀ of 4.2 nM.[7][9][15]

Cell Proliferation / Viability Assay
These assays are used to determine the effect of cobimetinib on the growth and survival of

cancer cell lines, particularly those with BRAF or RAS mutations.[7]

Objective: To measure the concentration of cobimetinib that reduces cell viability by 50%

(EC₅₀).

General Protocol:

Cell Culture: A panel of cancer cell lines (e.g., BRAF-mutant melanoma cells like A375) are

seeded in multi-well plates and allowed to adhere overnight.[7][15]

Treatment: Cells are treated with a range of concentrations of cobimetinib for a specified

duration (e.g., 72-96 hours).[7]
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Viability Measurement: After incubation, cell viability is assessed using a colorimetric or

fluorometric assay. Common methods include:

MTT/XTT Assay: Measures mitochondrial metabolic activity.

CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of

metabolically active cells.

Cell Death Detection ELISA: Measures apoptosis.[7]

Data Analysis: The viability data is normalized to untreated control cells, and the EC₅₀ is

calculated from the resulting dose-response curve.
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General workflow for in vitro characterization of cobimetinib.

Western Blot Analysis
Western blotting is used to confirm the mechanism of action by measuring the levels of

phosphorylated proteins in the MAPK pathway within treated cells.

Objective: To demonstrate that cobimetinib treatment leads to a reduction in ERK

phosphorylation.

General Protocol:

Treatment: Cancer cell lines are treated with cobimetinib for a short period (e.g., 4 hours).

[7]

Protein Extraction: Cells are lysed, and total protein is extracted and quantified.

Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and then

transferred to a membrane.

Immunoblotting: The membrane is incubated with primary antibodies specific for

phosphorylated ERK (p-ERK) and total ERK.

Detection: Secondary antibodies conjugated to an enzyme or fluorophore are used for

detection, allowing for the visualization and quantification of the protein bands.

Analysis: The level of p-ERK is normalized to the level of total ERK to determine the extent

of pathway inhibition. In xenograft models, cobimetinib has been shown to decrease pERK

levels in tumors.[16]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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